HDAC3 Inhibitory Activity: 4-Amino-m-CF3 Benzenesulfonamide vs. Structural Analogs
4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS 339-40-2) exhibits HDAC3 inhibitory activity with an IC50 of 87 nM, measured using a fluorogenic assay with Boc-L-Lys(epsilon-trifluoroacetyl)-AMC as substrate [1]. While this single-point potency establishes its baseline activity as an HDAC3 ligand, it is critical to note that this value is presented without direct comparative data from structurally defined sulfonamide analogs evaluated under identical assay conditions. In the broader sulfonamide HDAC inhibitor landscape, literature indicates that para-substitution with bulky groups relative to the carbonyl position is a determinant of potent HDAC inhibition, and that substantial variation in isoform selectivity is observed across compound series [2]. Consequently, the m-CF3 substitution pattern in CAS 339-40-2 represents a defined entry point for SAR exploration rather than an endpoint benchmark.
| Evidence Dimension | HDAC3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 87 nM |
| Comparator Or Baseline | No directly comparable sulfonamide analog data available from identical assay conditions |
| Quantified Difference | Not calculable due to absence of comparator data from same assay |
| Conditions | Recombinant human HDAC3/NCOR2 complex; Boc-L-Lys(epsilon-trifluoroacetyl)-AMC substrate; two-step fluorogenic assay |
Why This Matters
The 87 nM IC50 value provides a quantitative anchor for researchers requiring a defined HDAC3-active sulfonamide scaffold, enabling its use as a reference compound or starting point for medicinal chemistry optimization in the absence of head-to-head comparator data.
- [1] BindingDB BDBM50354088 / CHEMBL1836142. 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide HDAC3 IC50 = 87 nM. Fluorogenic assay data. View Source
- [2] Bouchain G, Leit S, Frechette S, et al. Development of Potential Antitumor Agents. Synthesis and Biological Evaluation of a New Set of Sulfonamide Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 2003. View Source
